2,5-Dimethyl-1-p-tolyl-1H-pyrrole
Overview
Description
2,5-Dimethyl-1-p-tolyl-1H-pyrrole is an organic compound with the molecular formula C13H15N and a molecular weight of 185.27 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 2 and 5, and a p-tolyl group at position 1 of the pyrrole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-1-p-tolyl-1H-pyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions . Another method includes the reaction of p-toluidine with acetonylacetone in the presence of an acid catalyst . The reaction typically requires heating and can be carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-p-tolyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of substituted pyrrole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can produce halogenated pyrrole derivatives .
Scientific Research Applications
2,5-Dimethyl-1-p-tolyl-1H-pyrrole has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-p-tolyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Lacks the p-tolyl group, making it less hydrophobic and potentially less active in certain biological assays.
1-Phenyl-2,5-dimethylpyrrole: Similar structure but with a phenyl group instead of a p-tolyl group, which can affect its reactivity and biological activity.
Uniqueness
2,5-Dimethyl-1-p-tolyl-1H-pyrrole is unique due to the presence of both methyl and p-tolyl groups, which can enhance its hydrophobicity and potentially increase its interaction with biological targets . This structural feature may contribute to its distinct chemical and biological properties compared to other pyrrole derivatives .
Properties
IUPAC Name |
2,5-dimethyl-1-(4-methylphenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10-4-8-13(9-5-10)14-11(2)6-7-12(14)3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIUPUUNVWDJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365567 | |
Record name | 2,5-Dimethyl-1-p-tolyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32411-27-1 | |
Record name | 2,5-Dimethyl-1-p-tolyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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